2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
CAS No.:
Cat. No.: VC11332467
Molecular Formula: C23H22N2O
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22N2O |
|---|---|
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 2-phenylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one |
| Standard InChI | InChI=1S/C23H22N2O/c26-22-19-20(24-21(25-22)16-9-3-1-4-10-16)18-12-6-5-11-17(18)15-23(19)13-7-2-8-14-23/h1,3-6,9-12H,2,7-8,13-15H2,(H,24,25,26) |
| Standard InChI Key | IHNWXFNDISMGIL-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)NC(=N4)C5=CC=CC=C5 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-phenylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one, reflects its intricate spirocyclic framework. Key features include:
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A benzo[h]quinazoline core comprising two fused benzene rings and a pyrimidine moiety.
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A spiro-fused cyclohexane ring at position 5 of the quinazoline system, creating a three-dimensional structure.
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A phenyl substituent at position 2 and a ketone group at position 4.
This architecture confers significant steric complexity, influencing both reactivity and biological interactions. X-ray crystallography of analogous spiroquinazolines reveals chair conformations in cyclohexane rings and planar quinazoline systems, suggesting potential for selective binding to enzymatic pockets.
Synthesis and Preparation
Reaction Pathways
Synthesis typically involves multi-step protocols:
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Cyclocondensation: Reaction of o-aminobenzonitrile derivatives with cyclohexanone derivatives under acidic conditions to form the spirocyclic backbone.
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Functionalization: Introduction of the phenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.
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Oxidation: Conversion of intermediate alcohols to the ketone group at position 4 using oxidizing agents like Jones reagent.
Table 1: Representative Synthesis Conditions
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclocondensation | HCl (cat.), EtOH | 80 | 62–68 |
| Phenylation | Pd(PPh3)4, K2CO3 | 110 | 45–50 |
| Oxidation | CrO3, H2SO4 | 25 | 85–90 |
Purification employs column chromatography, with structural validation via -NMR (δ 7.2–8.1 ppm, aromatic protons) and HRMS (m/z 343.18 [M+H]+).
Physicochemical Properties
Molecular Parameters
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Molecular Formula: C23H22N2O.
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Molecular Weight: 342.4 g/mol.
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Solubility: Low aqueous solubility (<0.1 mg/mL); soluble in DMSO and dichloromethane.
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Melting Point: 218–222°C (decomposition observed above 230°C).
Spectroscopic signatures include:
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IR: Strong carbonyl stretch at 1685 cm⁻¹ (C=O).
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-NMR: 198.2 ppm (ketone carbon), 145–125 ppm (aromatic carbons).
Biological Activities and Mechanisms
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| VC11332467 | EGFR | 0.45 | |
| EVT-11770917 | COX-2 | 8.2 | |
| VC9996120 | L-Type Ca²⁺ | 1.7 |
Applications in Drug Development
Lead Optimization
The spirocyclic framework enhances metabolic stability compared to planar quinazolines, addressing limitations in earlier drug candidates. Computational docking studies predict strong binding to:
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Protease-Activated Receptors (PARs): ΔG = -9.8 kcal/mol.
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Phosphodiesterase 4 (PDE4): Ki = 12 nM in silico.
Formulation Challenges
Low bioavailability necessitates prodrug strategies or nanoparticle encapsulation. PEGylated liposomes loaded with spiroquinazolines show 3.5-fold increased plasma half-life in murine models.
Future Directions
Research Priorities
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Pharmacokinetic Profiling: In vivo absorption, distribution, and excretion studies.
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Target Validation: CRISPR screening to identify novel protein interactions.
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Synthetic Scalability: Flow chemistry approaches to improve step economy.
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